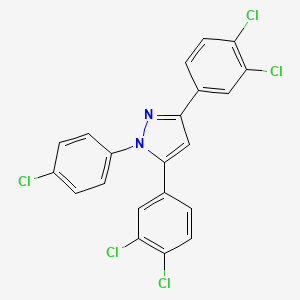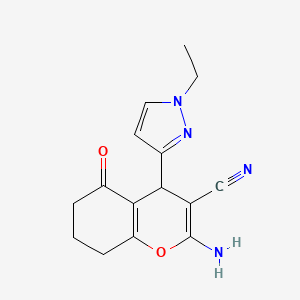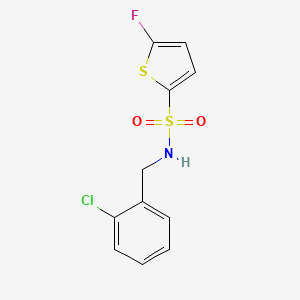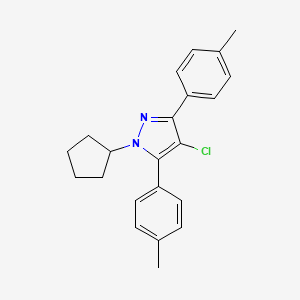![molecular formula C15H20N6OS B10921687 (2E)-N-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]carbamothioyl}-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide](/img/structure/B10921687.png)
(2E)-N-{[(1,3-dimethyl-1H-pyrazol-5-yl)methyl]carbamothioyl}-3-(1-ethyl-1H-pyrazol-4-yl)prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N’-[(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]THIOUREA is a complex organic compound featuring a thiourea functional group
Preparation Methods
The synthesis of N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N’-[(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]THIOUREA typically involves multi-step organic reactions. The synthetic route may include the following steps:
Formation of the pyrazole rings: This can be achieved through the reaction of hydrazine derivatives with 1,3-diketones under acidic or basic conditions.
Alkylation: The pyrazole rings are then alkylated using appropriate alkyl halides.
Thiourea formation: The final step involves the reaction of the alkylated pyrazole derivatives with isothiocyanates to form the thiourea linkage.
Industrial production methods would likely involve optimization of these steps to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N’-[(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]THIOUREA can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, potentially converting the thiourea group to an amine.
Substitution: The compound can participate in nucleophilic substitution reactions, where nucleophiles replace one of the substituents on the pyrazole rings.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and varying temperatures and pressures depending on the specific reaction.
Scientific Research Applications
N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N’-[(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]THIOUREA has several scientific research applications:
Medicinal Chemistry: This compound can be explored for its potential as a pharmaceutical agent due to its unique structural features, which may interact with biological targets.
Materials Science: It can be used in the development of new materials with specific properties, such as conductivity or catalytic activity.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Mechanism of Action
The mechanism by which N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N’-[(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]THIOUREA exerts its effects involves interactions with molecular targets such as enzymes or receptors. The thiourea group can form hydrogen bonds with active sites, while the pyrazole rings may engage in π-π interactions or coordinate with metal ions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
Similar compounds to N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N’-[(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]THIOUREA include other pyrazole derivatives and thiourea-containing molecules. For example:
N-Methyl-N’-phenylthiourea: This compound shares the thiourea functional group but lacks the pyrazole rings, resulting in different chemical properties and applications.
1,3-Dimethyl-5-pyrazolone:
The uniqueness of N-[(1,3-DIMETHYL-1H-PYRAZOL-5-YL)METHYL]-N’-[(E)-3-(1-ETHYL-1H-PYRAZOL-4-YL)-2-PROPENOYL]THIOUREA lies in its combination of pyrazole and thiourea functionalities, providing a versatile scaffold for various applications in research and industry.
Properties
Molecular Formula |
C15H20N6OS |
|---|---|
Molecular Weight |
332.4 g/mol |
IUPAC Name |
(E)-N-[(2,5-dimethylpyrazol-3-yl)methylcarbamothioyl]-3-(1-ethylpyrazol-4-yl)prop-2-enamide |
InChI |
InChI=1S/C15H20N6OS/c1-4-21-10-12(8-17-21)5-6-14(22)18-15(23)16-9-13-7-11(2)19-20(13)3/h5-8,10H,4,9H2,1-3H3,(H2,16,18,22,23)/b6-5+ |
InChI Key |
SNPNXOWMNUJPAM-AATRIKPKSA-N |
Isomeric SMILES |
CCN1C=C(C=N1)/C=C/C(=O)NC(=S)NCC2=CC(=NN2C)C |
Canonical SMILES |
CCN1C=C(C=N1)C=CC(=O)NC(=S)NCC2=CC(=NN2C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-(difluoromethyl)-5-methyl-N-[2-(morpholin-4-yl)-2-phenylethyl]-1H-pyrazole-4-sulfonamide](/img/structure/B10921605.png)

![3-cyclopropyl-6-ethyl-1-phenyl-N,N-dipropyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921611.png)
![4-(difluoromethyl)-6-(1-ethyl-3-methyl-1H-pyrazol-4-yl)-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B10921616.png)



![N-[(1,3-dimethyl-1H-pyrazol-5-yl)carbamothioyl]-1,3-diphenyl-1H-pyrazole-4-carboxamide](/img/structure/B10921653.png)
![N-(2-ethoxyphenyl)-1-(4-fluorophenyl)-3,6-dimethyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B10921656.png)
![N-(2-methoxyethyl)-4-[3-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B10921665.png)
![2-chloro-N-[1-methyl-5-(piperidin-1-ylcarbonyl)-1H-pyrazol-4-yl]benzamide](/img/structure/B10921671.png)
![(2E)-N-(2-chloro-6-methylphenyl)-3-[5-(3-chlorophenyl)furan-2-yl]-2-cyanoprop-2-enamide](/img/structure/B10921673.png)

![2-({3-[3-(4-chloro-3,5-dimethyl-1H-pyrazol-1-yl)propyl]-4-oxo-3,4-dihydroquinazolin-2-yl}sulfanyl)-N-hexylacetamide](/img/structure/B10921681.png)
